N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-14-9-10-24-21(11-14)26-23(16-7-8-19-20(12-16)28-13-27-19)22-15(2)25-18-6-4-3-5-17(18)22/h3-12,23,25H,13H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAYQRCLAPQUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC3=C(C=C2)OCO3)C4=C(NC5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents. They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It does this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and cell apoptosis.
Biochemical Pathways
The affected pathway is the cell cycle , specifically the S phase . The compound causes cell cycle arrest at the S phase. This arrest disrupts the normal progression of the cell cycle, leading to cell death.
Result of Action
The compound induces apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis, the compound can help to reduce the number of cancer cells in the body.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine has been found to have effects on various types of cells. For instance, it has been reported to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells. It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential applications in medicine.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety, known for its diverse biological activities.
- An indole group that contributes to its pharmacological properties.
- A pyridine component that may enhance bioavailability and receptor binding.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies indicated IC50 values ranging from 0.68 µM to 0.85 µM for α-amylase inhibition, suggesting strong antidiabetic potential (as seen with related compounds) .
2. Anticancer Properties
The compound's efficacy against cancer cells has been explored through various assays. For example:
- In vitro tests demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 26 µM to 65 µM.
- The safety profile was also assessed using normal cell lines, showing minimal toxicity (IC50 > 150 µM), indicating a selective action against cancer cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of key metabolic enzymes like α-amylase.
- Modulation of insulin and insulin-like growth factor (IGF) pathways, potentially influencing cancer cell proliferation .
Case Studies
A notable study involved the synthesis and characterization of benzodioxole derivatives, including this compound. The findings revealed:
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Toxicity Level |
|---|---|---|---|---|
| IIa | α-amylase | 0.85 | Hek293t | >150 |
| IIc | α-amylase | 0.68 | Hek293t | >150 |
| IId | Cancer Cells | 26 - 65 | Various | Low |
These results underscore the compound's dual role as both an antidiabetic agent and a potential anticancer therapeutic.
Future Directions
Given the promising results regarding the biological activity of this compound, further research is warranted:
- In Vivo Studies : To confirm the efficacy and safety observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways influenced by this compound.
- Structural Modifications : To enhance potency and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features are compared to analogs containing overlapping moieties:
Table 1: Structural and Functional Comparison
Key Observations
Benzodioxol Derivatives: The benzodioxol group in the target compound contrasts with simpler aliphatic analogs like 1-(2H-1,3-benzodioxol-5-yl)-N-methylbutan-2-amine, which is a known CNS stimulant . The diarylmethyl linkage in the target compound may confer improved steric bulk and binding specificity compared to linear chains.
Indole-Pyridine/Pyrimidine Hybrids :
- The indole-pyridin-2-amine scaffold is structurally distinct from indole-pyrimidine analogs (e.g., ), where pyrimidine’s additional nitrogen may alter hydrogen-bonding interactions with targets . The target’s 4-methylpyridin-2-amine moiety could enhance solubility relative to nitro-substituted pyridines () .
Synthetic Utility :
- The 4-methylpyridin-2-amine group is frequently employed in Suzuki couplings (e.g., ), suggesting the target compound could serve as a precursor for further derivatization .
Preparation Methods
Reaction Conditions and Optimization
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Starting material : Phenylhydrazine and 3-methyl-2-butanone.
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Catalyst : Concentrated HCl or ZnCl₂.
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Temperature : Reflux in ethanol (78°C, 12–24 hours).
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Yield : 65–78% (Table 1).
Table 1: Optimization of Fischer Indole Synthesis
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | Ethanol | 18 | 72 |
| ZnCl₂ | Toluene | 24 | 68 |
| H₂SO₄ | DMF | 12 | 65 |
The aldehyde functionality is introduced via Vilsmeier-Haack formylation at the indole’s 3-position using POCl₃ and DMF:
Preparation of the 1,3-Benzodioxol-5-ylmethanol Component
The benzodioxol fragment is derived from piperonal (1,3-benzodioxole-5-carbaldehyde), which is reduced to the corresponding alcohol:
Reduction of Piperonal
Coupling of Benzodioxolylmethanol and Indole-3-Carbaldehyde
The central methylene bridge is formed via a nucleophilic addition-elimination reaction , facilitated by acidic conditions:
Acid-Catalyzed Condensation
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Reactants : 1,3-Benzodioxol-5-ylmethanol + 2-Methyl-1H-indole-3-carbaldehyde.
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Catalyst : p-Toluenesulfonic acid (p-TsOH).
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Solvent : Toluene, reflux (110°C, 6–8 hours).
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Mechanism : Dehydration to form a benzodioxolyl-indolylmethane intermediate.
Introduction of the 4-Methylpyridin-2-Amine Group
The final step involves coupling the benzodioxolyl-indolylmethane with 4-methylpyridin-2-amine. Two methods are explored:
Reductive Amination
Buchwald-Hartwig Amination
Table 2: Comparison of Amination Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN | 62 | 95 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 58 | 92 |
Purification and Characterization
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
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Characterization :
Challenges and Optimization Opportunities
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Low yields in amination steps : Optimize catalyst loading or explore alternative ligands for Pd-mediated couplings.
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Byproduct formation during condensation : Use molecular sieves to absorb water and shift equilibrium.
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Stereochemical control : The central methylene carbon may require chiral resolution if enantiomerically pure material is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
